![molecular formula C9H15FN4O B1477383 2-Azido-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one CAS No. 2098087-75-1](/img/structure/B1477383.png)
2-Azido-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Chemical Synthesis and Applications
Fluorinated Compounds Synthesis : The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial in the development of materials and pharmaceuticals due to the unique properties imparted by fluorine atoms. These processes often involve complex reactions, including cross-coupling and diazotization, to achieve desired fluorinated structures (Qiu et al., 2009).
Chemosensors Development : Fluorinated compounds play a significant role in the development of chemosensors. These sensors are designed to detect various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The fluorophoric properties of certain compounds enable their use in detecting environmental and biological analytes (Roy, 2021).
Advanced Materials and Environmental Applications
Ionic Liquid Membranes : Research into ionic liquid membranes (SILMs) for gas separations, such as CO2/N2 and CO2/CH4, showcases the importance of molecular design in creating effective separation technologies. The performance of these membranes can guide future research towards more efficient and environmentally friendly separation processes (Scovazzo, 2009).
Endocrine Disruptors Study : The examination of compounds like DDT and DDE, which act as endocrine disruptors, highlights the environmental and health implications of persistent organic pollutants. Understanding the mechanisms by which these compounds affect human and wildlife health is crucial for developing mitigation strategies (Burgos-Aceves et al., 2021).
Mechanism of Action
- It’s worth noting that 1,2,4-oxadiazole derivatives (to which this compound belongs) exhibit a broad spectrum of agricultural biological activities, including nematocidal, anti-fungal, and antibacterial effects .
- The trifluoromethyl pyridine moiety in the compound may play a crucial role in its activity against bacterial pathogens .
- For example, its antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) suggest disruption of bacterial processes .
Target of Action
Mode of Action
Result of Action
properties
IUPAC Name |
2-azido-1-[4-(fluoromethyl)-4-methylpiperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O/c1-9(7-10)2-4-14(5-3-9)8(15)6-12-13-11/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCYERGVMIAICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CN=[N+]=[N-])CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.